Chromanol 293B

Description

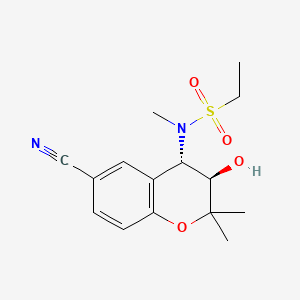

Structure

3D Structure

Properties

IUPAC Name |

N-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSJHHXUORMCGK-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)N(C)[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167526 | |

| Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163163-23-3 | |

| Record name | rel-N-[(3R,4S)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methylethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163163-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163163233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-N-[6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methyl-ethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Chromanol 293B: A Selective IKs Potassium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Chromanol 293B, a cornerstone pharmacological tool for studying the slowly activating delayed rectifier potassium current (IKs). It details the molecular target of this compound, its mechanism of action, quantitative pharmacological data, and standard experimental protocols for its use.

The IKs Potassium Channel: Structure and Function

The IKs current is a critical component of cardiac repolarization, particularly during sympathetic stimulation.[1] It is responsible for the slow component of the delayed rectifier potassium current (IK) that helps terminate the cardiac action potential, ensuring the proper rhythm of the heart.[2][3]

-

Molecular Composition: The IKs channel is a heteromultimeric protein complex.[1] It is formed by the co-assembly of four pore-forming α-subunits, known as KCNQ1 (or Kv7.1), and auxiliary β-subunits, typically KCNE1 (or MinK).[1][2] The KCNQ1 subunit contains six transmembrane segments, with the loop between segments 5 and 6 forming the ion-conducting pore.[4] The KCNE1 subunit, having a single transmembrane domain, modulates the channel's gating kinetics, increasing the current amplitude, slowing its activation, and shifting the voltage dependence of activation to more positive potentials.[5]

-

Physiological Role: During the cardiac action potential, the IKs current contributes to the repolarization in phase 3.[3] While its role in normal repolarization at resting heart rates can be minimal, it serves as a vital "repolarization reserve".[4][6] Under conditions of increased heart rate or adrenergic stimulation (the "fight-or-flight" response), the IKs current is significantly enhanced, preventing excessive prolongation of the action potential duration (APD) and protecting against arrhythmias.[4][7] Loss-of-function mutations in the genes encoding KCNQ1 or KCNE1 can lead to Long QT Syndrome (LQT1 and LQT5, respectively), a disorder that predisposes individuals to life-threatening cardiac arrhythmias.[2][3]

References

- 1. Structural basis for KV7.1–KCNEx interactions in the IKs channel complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cardiac IKs channel, complex indeed - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Chromanol 293B in Cardiac Myocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of Chromanol 293B, a key tool compound for the investigation of cardiac electrophysiology. The document focuses on its effects on cardiac myocytes, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Core Mechanism of Action

This compound is a potent and selective blocker of the slow component of the delayed rectifier potassium current, known as IKs.[1][2][3] This current is crucial for the repolarization phase of the cardiac action potential, particularly at higher heart rates. The molecular basis of the IKs channel is the co-assembly of the pore-forming α-subunit KCNQ1 (also known as Kv7.1 or KvLQT1) and the ancillary β-subunit KCNE1 (also known as minK). This compound exerts its inhibitory effect by interacting with the KCNQ1 subunit.[4] Specifically, its binding site is located within the inner pore vestibule, involving hydrophobic interactions with residues in the S6 transmembrane domain (such as Ile337 and Phe340) and electrostatic interactions with potassium ions within the selectivity filter. The presence of the KCNE1 subunit enhances the blocking effect of the compound.[1]

Quantitative Pharmacological Data

The inhibitory potency of this compound on various cardiac ion channels has been quantified across multiple species and experimental conditions. The following tables summarize the key IC50 values and effects on action potential duration (APD).

Table 1: Inhibitory Potency (IC50) of this compound on Cardiac Ion Currents

| Ion Current | Species | Myocyte Type | IC50 (µM) | Reference(s) |

| IKs | Guinea Pig | Ventricular | 1.02 | [1] |

| IKs | Canine | Ventricular | 1.8 | [5] |

| IKs | Guinea Pig | Sino-atrial Node | 5.3 | [6] |

| Ito | Human | Ventricular | 24 | [1][3] |

| Ito | Canine | Ventricular | 38 | [5] |

| Ito1 | Human | Atrial | 31.2 | [7] |

| IKur | Human | Atrial | 30.9 | [7] |

| IK | Rat | Embryonic Heart (H9c2 cells) | 8 | [8] |

Table 2: Effects of this compound on Cardiac Action Potential Duration (APD)

| Species | Myocyte Type | Concentration (µM) | Pacing Cycle Length (ms) | Change in APD | Reference(s) |

| Human | Ventricular | 10 | 300 - 5000 | < 12 ms increase | [7][9] |

| Guinea Pig | Ventricular | Not specified | Various | Prolonged | [1][3] |

| Human | Ventricular | Not specified | Various | Prolonged | [1][3] |

Note: The effect of this compound on APD in human ventricular muscle is modest under baseline conditions but becomes more significant when the repolarization reserve is compromised.[7]

Experimental Protocols

The characterization of this compound's pharmacological properties relies heavily on the whole-cell patch-clamp technique. Below are detailed methodologies for measuring the key cardiac ion currents affected by this compound.

Measurement of the Slow Delayed Rectifier Potassium Current (IKs)

Objective: To isolate and record IKs from ventricular myocytes to determine the inhibitory effects of this compound.

Cell Preparation:

-

Single ventricular myocytes are enzymatically isolated from the desired species (e.g., guinea pig, canine, human).

Electrophysiological Recording:

-

Technique: Whole-cell patch-clamp.

-

Amplifier: Axopatch 200B or similar.

-

Temperature: 36°C.

-

External Solution (in mM): NaCl 137, KCl 4.0, MgCl2 1.0, CaCl2 1.8, glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH. To block other currents, specific inhibitors can be added, such as nisoldipine (to block ICa,L) and E-4031 (to block IKr).

-

Internal Solution (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 5, GTP 0.1; pH adjusted to 7.2 with KOH.

Voltage-Clamp Protocol:

-

Holding Potential: -50 mV.

-

Test Pulses: Depolarizing pulses to various potentials (e.g., from -40 mV to +60 mV) for a duration of 2-5 seconds.

-

Tail Currents: Repolarization to -40 mV to record tail currents, which are then used to construct the activation curve.

-

Drug Application: After obtaining a stable baseline recording, this compound is perfused at various concentrations. The effect is typically measured after a 10-minute equilibration period.

Measurement of the Transient Outward Potassium Current (Ito) and Ultra-Rapid Delayed Rectifier Potassium Current (IKur) in Atrial Myocytes

Objective: To isolate and record Ito and IKur from human atrial myocytes.

Cell Preparation:

-

Single atrial myocytes are enzymatically isolated from human atrial appendages.

Electrophysiological Recording:

-

Technique: Whole-cell patch-clamp.

-

External Solution (in mM): NaCl 137, KCl 5.4, MgCl2 1.0, CaCl2 1.8, glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH. CdCl2 (0.2 mM) is added to block ICa,L.

-

Internal Solution (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10, GTP 0.1; pH adjusted to 7.2 with KOH.

Voltage-Clamp Protocol for Ito and IKur:

-

Holding Potential: -80 mV.

-

Conditioning Pre-pulse: A brief (e.g., 30 ms) pre-pulse to -40 mV to inactivate sodium channels.

-

Test Pulses: Depolarizing steps from -40 mV to +60 mV in 10 mV increments for a duration of 500 ms.

-

Current Separation: Ito is measured as the peak outward current, while IKur is measured as the sustained current at the end of the depolarizing pulse.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound on the cardiac action potential.

Experimental Workflow for Assessing this compound Effects

Caption: Typical experimental workflow for electrophysiological assessment.

References

- 1. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ancillary subunits and stimulation frequency determine the potency of this compound block of the KCNQ1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. A kinetic study on the stereospecific inhibition of KCNQ1 and I(Ks) by the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Restricting excessive cardiac action potential and QT prolongation: a vital role for IKs in human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Role of Chromanol 293B in Understanding Cardiac Repolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac repolarization is a complex and critical phase of the cardiac action potential, ensuring the heart's proper rhythm and function. Dysregulation of this process can lead to life-threatening arrhythmias. The slow component of the delayed rectifier potassium current (IKs) plays a pivotal role in cardiac repolarization, particularly in adapting to changes in heart rate. Chromanol 293B, a selective blocker of the IKs channel, has emerged as an indispensable pharmacological tool for elucidating the precise function of IKs in both physiological and pathophysiological contexts. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on cardiac electrophysiology, and detailed experimental protocols for its application in research.

Introduction to Cardiac Repolarization and the IKs Current

The cardiac action potential is characterized by a rapid depolarization phase followed by a prolonged plateau and subsequent repolarization. The repolarization phase is primarily mediated by the efflux of potassium ions through various potassium channels.[1][2] Two key currents contributing to this process are the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[2][3] While IKr is crucial for repolarization at baseline heart rates, IKs becomes increasingly important at faster heart rates, providing a "repolarization reserve" that prevents excessive action potential prolongation and subsequent arrhythmias.[1]

The IKs channel is a protein complex formed by the pore-forming α-subunit KCNQ1 and the auxiliary β-subunit KCNE1.[4] Loss-of-function mutations in the genes encoding these subunits are associated with Long QT Syndrome (LQTS), a genetic disorder that predisposes individuals to ventricular arrhythmias and sudden cardiac death.[4]

This compound: A Selective IKs Channel Blocker

This compound is a chromanol derivative that has been extensively characterized as a selective inhibitor of the IKs current.[5][6] Its selectivity for IKs over other cardiac ion channels, such as IKr, the inward rectifier K+ current (IK1), Na+ current, and L-type Ca2+ current, makes it a valuable tool for isolating and studying the specific contribution of IKs to cardiac electrophysiology.[6][7]

Mechanism of Action

This compound acts as an open-channel blocker of the IKs channel.[8] This means it preferentially binds to and blocks the channel when it is in the open conformation, a state that is favored during the plateau phase of the cardiac action potential. The block is time- and concentration-dependent.[8][9] The (-)-[3R,4S] enantiomer of this compound is the more potent blocker of the IKs current.[10][11][12]

Quantitative Effects of this compound on Cardiac Electrophysiology

The following tables summarize the quantitative data on the effects of this compound on various cardiac ion channels and action potential parameters.

Table 1: Inhibitory Concentrations (IC50) of this compound on Cardiac Ion Currents

| Ion Current | Species/Cell Type | IC50 Value (μM) | Reference(s) |

| IKs | Guinea Pig Ventricular Myocytes | 1.02 | [6] |

| IKs | Guinea Pig Sino-atrial Node Cells | 5.3 | [9] |

| IKs | Canine Left Ventricular Myocytes | 1.8 | [7] |

| IKs (expressed in Xenopus oocytes) | N/A | 1-10 | [13] |

| IKs ((-)-[3R,4S] enantiomer) | Recombinant human channels | 1.36 | [10][11] |

| IKs ((+)-(3S,4R) enantiomer) | Recombinant human channels | 9.6 | [10][11] |

| Transient Outward Current (Ito) | Human Ventricular Myocytes | 24 | [6] |

| Transient Outward Current (Ito1) | Human Atrial Myocytes | 31.2 | [14] |

| Ultra-rapid Delayed Rectifier K+ Current (IKur) | Human Atrial Myocytes | 30.9 | [14] |

| CFTR Chloride Current | N/A | 19 | [13] |

| hERG (IKr) | Recombinant human channels | > 30 | [10][11] |

Table 2: Effect of this compound on Action Potential Duration (APD)

| Species/Cell Type | This compound Concentration | Pacing Frequency/Cycle Length | Effect on APD90 | Reference(s) |

| Guinea Pig Ventricular Myocytes | 1 µmol/L | 0.1 Hz & 4 Hz | Significant prolongation at all frequencies | [5] |

| Human Ventricular Myocytes | N/A | N/A | Prolonged to a similar fractional extent at all frequencies | [5][6] |

| Canine Left Ventricle (LQT1 model) | 30 µmol/L | 2000 ms | Homogeneous prolongation of APD90 | [15] |

| Human Ventricular Muscle | 10 µmol/L | 300 to 5000 ms | <12-ms change | [16][17] |

Experimental Protocols

Measurement of IKs Current using Whole-Cell Patch Clamp

This protocol describes the methodology for recording IKs currents from isolated cardiac myocytes using the whole-cell patch-clamp technique.

1. Cell Isolation:

-

Cardiomyocytes are enzymatically isolated from ventricular tissue (e.g., guinea pig, canine, or human) using established protocols involving collagenase and protease digestion.[18][19]

2. Solutions:

-

External Solution (Tyrode's Solution): Contains (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 5 glucose; pH adjusted to 7.4 with NaOH.[18] To isolate IKs, other currents are blocked pharmacologically (e.g., nisoldipine for ICa,L and E-4031 for IKr).[9]

-

Internal (Pipette) Solution: Contains (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, 0.4 CaCl2; pH adjusted to 7.3 with KOH.[20]

3. Electrophysiological Recording:

-

Whole-cell recordings are performed at 36°C using a patch-clamp amplifier.[6][21][22]

-

Borosilicate glass pipettes with a resistance of 4–6 MΩ are used.[20]

-

After establishing a gigaohm seal and rupturing the cell membrane to achieve the whole-cell configuration, the cell is voltage-clamped.[21][23]

4. Voltage Protocol to Elicit IKs:

-

From a holding potential of -50 mV, apply depolarizing voltage pulses of 3-4 seconds in duration to a range of test potentials (e.g., -40 mV to +70 mV).[5][9]

-

Tail currents are recorded upon repolarization to -40 mV or -50 mV for 2 seconds.[5][9]

-

The slow, time-dependent activation of the current during the depolarizing pulse and the deactivating tail current are characteristic of IKs.

5. Application of this compound:

-

A stock solution of this compound is prepared (e.g., in DMSO) and diluted to the final desired concentrations in the external solution.

-

The drug is applied to the cell via a perfusion system.

-

The blocking effect is quantified by measuring the reduction in the amplitude of the IKs tail current.[9]

Measurement of Action Potential Duration (APD)

This protocol outlines the measurement of action potentials and their duration in isolated cardiac myocytes or multicellular preparations.

1. Preparation:

-

Single cardiomyocytes are prepared as described above. For multicellular preparations, ventricular trabeculae or papillary muscles are dissected.[16][17]

2. Recording Technique:

-

For single cells, action potentials are recorded using the current-clamp mode of the patch-clamp amplifier.[19][23]

-

For multicellular preparations, conventional microelectrode techniques are used, with glass microelectrodes filled with 3 M KCl.[24]

3. Stimulation Protocol:

-

Action potentials are elicited by applying brief (e.g., 3 ms) suprathreshold current pulses through the recording electrode or external stimulating electrodes at various frequencies (e.g., 0.1 Hz to 4 Hz).[5][19]

4. Data Analysis:

-

The action potential duration is measured at 90% repolarization (APD90).[5][24]

-

The effect of this compound is assessed by comparing the APD90 before and after drug application at different pacing frequencies.

Visualizing the Role of this compound

The following diagrams illustrate the key concepts and experimental workflows related to this compound.

References

- 1. Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiac Delayed Rectifier Potassium Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

- 11. (-)-[3R,4S]-Chromanol 293B | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. ahajournals.org [ahajournals.org]

- 17. Restricting excessive cardiac action potential and QT prolongation: a vital role for IKs in human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Patch Clamp Protocol [labome.com]

- 21. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 22. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 23. docs.axolbio.com [docs.axolbio.com]

- 24. journals.physiology.org [journals.physiology.org]

The Genesis of a Selective IKs Channel Blocker: An In-depth Technical Guide to the Initial Discovery and Synthesis of Chromanol 293B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromanol 293B, chemically known as trans-6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchroman, emerged from a screening program of chromanol-type KATP-channel openers. While inactive on its intended target, it was serendipitously discovered to be a potent blocker of the slowly activating component of the delayed rectifier potassium current (IKs). This discovery established this compound as a crucial pharmacological tool and a foundational lead compound for the development of a new class of antiarrhythmic agents. This technical guide provides a comprehensive overview of the initial discovery, synthesis, and biological characterization of this compound, presenting key quantitative data, experimental methodologies, and a visualization of its mechanism of action.

Initial Discovery

The discovery of this compound as an IKs channel blocker was a result of a screening cascade for KATP-channel openers.[1] It was identified as a sulfonamide analogue within a series of chromanol compounds but demonstrated no activity on the KATP channel.[1] Subsequent electrophysiological studies revealed its potent and selective inhibitory effect on the IKs potassium channel, a critical component in the repolarization phase of the cardiac action potential.[1] This finding was significant as the IKs channel, formed by the co-assembly of KCNQ1 and KCNE1 subunits, had been identified as a promising target for antiarrhythmic drugs. The selective blockade of IKs was hypothesized to offer a safer antiarrhythmic profile compared to non-selective potassium channel blockers.

Synthesis of this compound

While the seminal publication by Gerlach et al. (2001) extensively details the synthesis of advanced analogs and establishes this compound as the lead compound, a specific, detailed experimental protocol for the initial synthesis of this compound is not provided in publicly available literature. However, the general synthetic strategies for related chromanol derivatives have been described. The synthesis of the chromanol core typically involves the reaction of a substituted phenol with an α,β-unsaturated aldehyde or ketone, followed by cyclization. The stereochemistry of the hydroxyl and amino groups at the 3 and 4 positions is crucial for activity, with the trans configuration being preferred. The synthesis of the specific enantiomers of this compound has been reported, utilizing chiral intermediates to achieve the desired stereochemistry.

Biological Activity and Quantitative Data

This compound exhibits a high degree of selectivity for the IKs channel over other cardiac ion channels. The following tables summarize the quantitative data on its biological activity from various studies.

| Target | Cell Type | IC50 (µM) | Reference |

| IKs | Guinea Pig Ventricular Myocytes | 1.02 | [2] |

| IKs | Canine Left Ventricular Myocytes | 1.8 | |

| IKs | H9c2 Myoblasts | 8 | |

| Ito | Canine Left Ventricular Myocytes | 38 | |

| Ito | Human Atrial Myocytes | 31.2 | |

| IKur | Human Atrial Myocytes | 30.9 | |

| IKr | Canine Left Ventricular Myocytes | >100 | |

| ICa-L | Canine Left Ventricular Myocytes | >30 | |

| IK1 | Canine Left Ventricular Myocytes | >30 |

Table 1: Inhibitory Concentration (IC50) of this compound on Various Ion Channels

| Parameter | Cell Type | Effect of this compound | Reference |

| Action Potential Duration (APD) | Guinea Pig and Human Ventricular Myocytes | Prolonged at all frequencies | [2] |

Table 2: Electrophysiological Effects of this compound

Mechanism of Action and Signaling Pathway

This compound exerts its effect by directly blocking the pore of the KCNQ1 potassium channel, the primary subunit of the IKs channel. The binding site is located in the inner pore vestibule, involving the lower part of the selectivity filter and the S6 transmembrane domain. The blockade of the ion permeation pathway is thought to involve hydrophobic interactions and stabilization of the drug binding through electrostatic interactions.

References

An In-Depth Technical Guide to the Early In Vitro and In Vivo Studies of Chromanol 293B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromanol 293B is a synthetic compound that has garnered significant interest in cardiovascular research due to its selective blocking action on the slow component of the delayed rectifier potassium current (IKs). This current plays a crucial role in the repolarization phase of the cardiac action potential. Understanding the early preclinical profile of this compound is essential for appreciating its potential as a pharmacological tool and as a basis for the development of novel antiarrhythmic agents. This technical guide provides a comprehensive overview of the seminal in vitro and in vivo studies that characterized the initial pharmacological profile of this compound.

In Vitro Studies: Unraveling the Molecular Mechanism

The foundational research on this compound was conducted in vitro to elucidate its primary mechanism of action and selectivity. These studies predominantly utilized electrophysiological techniques on isolated cardiac myocytes and heterologous expression systems.

Data Presentation: In Vitro Efficacy and Selectivity

The following tables summarize the key quantitative data from early in vitro investigations of this compound.

Table 1: Inhibitory Potency of this compound on IKs

| Cell Type/Expression System | Species | IC50 / EC50 (µM) | Method | Reference(s) |

| Ventricular Myocytes | Guinea Pig | 1.02 (EC50) | Whole-Cell Patch Clamp | [1] |

| Ventricular Myocytes | Guinea Pig | ~3.0 (IC50) | Whole-Cell Patch Clamp | [2] |

| Sino-atrial Node Cells | Guinea Pig | 5.3 (IC50) | Whole-Cell Patch Clamp | |

| Ventricular Myocytes | Canine | 1.8 (IC50) | Whole-Cell Patch Clamp | [3][4] |

| Atrial Myocytes | Human | - | Whole-Cell Patch Clamp | [5] |

| Heart-derived H9c2 cells | Rat | 8 (IC50) | Whole-Cell Patch Clamp | [6] |

| CHO cells (co-expressing KvLQT1/minK) | Human | - | Whole-Cell Patch Clamp | [2] |

Table 2: Selectivity Profile of this compound Against Other Ion Channels

| Ion Channel | Cell Type | Species | Effect | Concentration (µM) | Reference(s) |

| IKr (rapid delayed rectifier K+ current) | Ventricular Myocytes | Guinea Pig | No significant inhibition | 50 | [1] |

| IKr (rapid delayed rectifier K+ current) | Ventricular Myocytes | Canine | No significant inhibition | 30 | [3][4] |

| INa (fast Na+ current) | Ventricular Myocytes | Guinea Pig | Unaffected | - | [1] |

| ICa-L (L-type Ca2+ current) | Ventricular Myocytes | Guinea Pig | Unaffected | - | [1] |

| Ito (transient outward K+ current) | Ventricular Myocytes | Canine | Inhibition (IC50 = 38) | 38 | [3][4] |

| IK1 (inward rectifier K+ current) | Ventricular Myocytes | Canine | Unaffected | 30 | [3][4] |

| IKur (ultrarapid delayed rectifier K+ current) | Atrial Myocytes | Human | Inhibition | 10 |

Experimental Protocols: Key In Vitro Methodologies

The primary technique used to characterize the in vitro electrophysiological effects of this compound was the whole-cell patch-clamp technique .

Protocol: Whole-Cell Patch-Clamp Recording in Isolated Cardiomyocytes

-

Cell Isolation:

-

Hearts are excised from the animal model (e.g., guinea pig, canine).

-

The coronary arteries are cannulated and perfused with a Ca2+-free solution to stop contractions.

-

Enzymatic digestion is performed by perfusing the heart with a solution containing collagenase and protease to dissociate individual myocytes.

-

The digested tissue is minced and gently agitated to release single, rod-shaped, and viable cardiomyocytes.

-

-

Electrophysiological Recording:

-

Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.

-

A glass micropipette with a tip diameter of ~1-2 µm, filled with an internal solution mimicking the intracellular ionic composition, is brought into contact with the cell membrane.

-

A giga-seal is formed between the pipette tip and the cell membrane through gentle suction.

-

The membrane patch under the pipette is ruptured by a brief pulse of suction or voltage, establishing the whole-cell configuration, which allows for the measurement and control of the entire cell's membrane potential and currents.

-

-

Data Acquisition and Analysis:

-

Specific voltage-clamp protocols are applied to elicit and isolate the ion current of interest (e.g., IKs). This typically involves a holding potential and a series of depolarizing voltage steps.

-

Currents are recorded before and after the application of varying concentrations of this compound to the external solution.

-

Data analysis software is used to measure current amplitudes, kinetics, and to construct concentration-response curves to determine IC50 or EC50 values.

-

Mandatory Visualization: Signaling Pathways and Workflows

In Vivo Studies: Translating Molecular Effects to Systemic Responses

Early in vivo studies were crucial for understanding the physiological consequences of IKs blockade by this compound in a whole-organism context. These investigations primarily focused on animal models of cardiac electrophysiology and arrhythmia.

Data Presentation: In Vivo Electrophysiological Effects

Due to the limited availability of comprehensive early pharmacokinetic data in the public domain, this section focuses on the reported in vivo electrophysiological effects.

Table 3: In Vivo Electrophysiological Effects of this compound in a Canine Model

| Animal Model | Dosage | Route of Administration | Key Findings | Reference(s) |

| Canine with subacute myocardial infarction | 10 mg/kg | - | - Did not affect total activation times. - At fast heart rates, induced regional areas of slow conduction. - Prolonged local effective refractory periods (ERPs), most markedly in the infarct zone. - Effect on ERP was more pronounced at faster heart rates (positive use-dependence). | [7] |

| Anesthetized dogs | 1 mg/kg (bolus) | - | Did not alter the QT interval. (Note: Plasma concentrations were not measured in this specific early study). | [7] |

Experimental Protocols: Key In Vivo Methodologies

The following protocol outlines a general approach for in vivo electrophysiological studies in a canine model, as inferred from the available literature.

Protocol: In Vivo Electrophysiological Study in a Canine Myocardial Infarction Model

-

Animal Preparation and Anesthesia:

-

Healthy adult mongrel dogs are used.

-

Anesthesia is induced and maintained with appropriate anesthetic agents (e.g., a combination of ketamine and xylazine).

-

The animal is intubated and ventilated.

-

Standard physiological parameters (ECG, blood pressure, temperature) are continuously monitored.

-

-

Surgical Procedure for Myocardial Infarction Model (if applicable):

-

A thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is ligated to induce a myocardial infarction.

-

The chest is closed, and the animal is allowed to recover for a period to establish a subacute infarct model.

-

-

Electrophysiological Mapping:

-

In a subsequent procedure, the heart is re-exposed.

-

A plaque of multi-electrode needles is inserted into the ventricular myocardium, covering the normal, border, and infarct zones.

-

Programmed electrical stimulation is delivered to the heart to measure parameters such as activation times and effective refractory periods (ERPs) at different pacing cycle lengths.

-

-

Drug Administration:

-

A baseline electrophysiological assessment is performed.

-

This compound is administered, typically intravenously, at a specified dose (e.g., 10 mg/kg).[7]

-

After a sufficient equilibration period, the electrophysiological measurements are repeated.

-

-

Data Analysis:

-

Three-dimensional activation maps are constructed to visualize the spread of electrical activation.

-

Changes in activation times, ERPs, and the incidence of arrhythmias before and after drug administration are analyzed to determine the in vivo effects of this compound.

-

Mandatory Visualization: In Vivo Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monitoring Canine Myocardial Infarction Formation and Recovery via Transthoracic Cardiac Strain Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiologic effects of the new I(Ks)-blocking agent this compound in the postinfarction canine heart. Preserved positive use-dependence and preferential prolongation of refractoriness in the infarct zone - PubMed [pubmed.ncbi.nlm.nih.gov]

Chromanol 293B: An In-Depth Technical Guide to its Effect on Action Potential Duration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromanol 293B is a well-established pharmacological tool and a lead compound for the development of novel antiarrhythmic drugs. Its primary mechanism of action lies in the selective blockade of the slow component of the delayed rectifier potassium current (IKs), a critical current involved in the repolarization phase of the cardiac action potential.[1][2][3] This technical guide provides a comprehensive overview of the effects of this compound on action potential duration, detailing its mechanism of action, quantitative effects on various ion channels, and the experimental protocols used to elucidate these properties.

Core Mechanism of Action: Selective IKs Blockade

This compound exerts its primary effect by directly inhibiting the IKs current.[1][2][4] This current is generated by the co-assembly of the pore-forming α-subunit KCNQ1 (also known as KvLQT1) and the ancillary β-subunit KCNE1 (also known as minK).[3][5] The binding site for this compound has been localized to the inner pore vestibule of the KCNQ1 subunit, involving interactions with the selectivity filter and the S6 transmembrane segment.[5] By blocking IKs, this compound reduces the outward potassium efflux during the plateau phase of the action potential, thereby prolonging the action potential duration (APD).[1][2]

This selective blockade of IKs is a key characteristic of this compound. Unlike many other Class III antiarrhythmic agents that primarily target the rapid component of the delayed rectifier current (IKr), this compound shows a distinct pharmacological profile.[1][2] This selectivity allows for the specific investigation of the physiological and pathophysiological roles of IKs in cardiac electrophysiology.

Quantitative Data on Ion Channel Inhibition

The inhibitory effects of this compound on various cardiac ion currents have been quantified across different species and cell types. The following tables summarize the available data, primarily focusing on the half-maximal inhibitory concentration (IC50).

Table 1: Inhibition of the Slow Delayed Rectifier K+ Current (IKs) by this compound

| Species | Cell Type | IC50 (µM) | Reference |

| Guinea Pig | Ventricular Myocytes | 1.02 | [1][2] |

| Guinea Pig | Sino-atrial Node Cells | 5.3 | [6] |

| Canine | Left Ventricular Myocytes | 1.8 | [7] |

| Rat (expressed in Xenopus oocytes) | - | 6.89 | [8] |

| Human (expressed in CHO cells) | - | (-)-[3R,4S] enantiomer: 1.36(+)-(3S,4R) enantiomer: 9.6 | [9] |

Table 2: Inhibition of Other Ion Currents by this compound

| Current | Species | Cell Type | IC50 (µM) | Reference |

| Transient Outward K+ Current (Ito) | Human | Ventricular Myocytes | 24 | [1][2] |

| Canine | Left Ventricular Myocytes | 38 | [7] | |

| Human | Atrial Myocytes | 31.2 | [10] | |

| Ultra-rapid Delayed Rectifier K+ Current (IKur) | Human | Atrial Myocytes | 30.9 | [10] |

| CFTR Chloride Current | Human (expressed in Xenopus oocytes) | - | 19 | [4] |

| Delayed Rectifier K+ Current (IK) | Rat | H9c2 Myoblasts | 8 | [11] |

Note: this compound has been shown to have negligible effects on the rapid delayed rectifier K+ current (IKr), the inward rectifier K+ current (IK1), the L-type Ca2+ current (ICa-L), and the Na+ current at concentrations that effectively block IKs.[1][2][7]

Effect on Action Potential Duration

The primary consequence of IKs blockade by this compound is the prolongation of the action potential duration (APD). This effect has been demonstrated in both human and guinea pig ventricular myocytes.[1][2] An important characteristic of APD prolongation by this compound is its frequency-dependence, which differs from that of IKr blockers. While IKr blockers tend to exhibit a "reverse use-dependence" (greater APD prolongation at slower heart rates), this compound prolongs the APD to a similar fractional extent across a range of stimulation frequencies.[1][2]

However, in normal, undiseased human ventricular muscle, the effect of IKs block by this compound on APD at baseline may be modest.[12][13] Its role in prolonging APD becomes more significant under conditions of sympathetic stimulation or when the repolarization reserve is reduced, for instance, by the presence of other drugs that prolong repolarization.[3][13]

Experimental Protocols

The investigation of this compound's effects on ion channels and action potentials predominantly relies on the whole-cell patch-clamp technique.[1][2][3][14][15][16][17]

Cell Preparation

-

Cell Isolation: Cardiomyocytes are enzymatically isolated from ventricular or atrial tissue of the species of interest (e.g., guinea pig, human).[1][18] This typically involves perfusion with a low-calcium solution containing collagenase and protease.

-

Cell Culture: For studies involving heterologous expression, cell lines such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells are transfected with cDNAs encoding the ion channel subunits (e.g., KCNQ1 and KCNE1).[19]

Whole-Cell Patch-Clamp Recording

This technique allows for the measurement of ionic currents across the entire cell membrane.[14][15][16][17]

-

Pipette Solution (Intracellular): A typical pipette solution for recording K+ currents contains (in mM): 110 K+-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA, adjusted to pH 7.2 with KOH.

-

Bath Solution (Extracellular): A standard Tyrode's solution is often used, containing (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH. To isolate specific currents, other channel blockers may be added (e.g., nifedipine to block ICa-L, dofetilide or E-4031 to block IKr).[12][18]

-

Drug Application: this compound is typically dissolved in a solvent like DMSO to create a stock solution and then diluted to the final desired concentration in the extracellular solution.[12][20] The drug is applied to the cell via a perfusion system.

Voltage-Clamp Protocols for Isolating IKs

-

Holding Potential: The cell membrane is typically held at a negative potential, such as -50 mV, to inactivate Na+ channels and some Ca2+ channels.[1][2]

-

Depolarizing Pulses: To activate IKs, long depolarizing voltage steps (e.g., 2 to 5 seconds) to positive potentials (e.g., +40 to +60 mV) are applied.[1][6] The long duration is necessary due to the slow activation kinetics of IKs.

-

Tail Currents: Following the depolarizing pulse, the membrane potential is repolarized to a more negative potential (e.g., -40 mV) to record the deactivating "tail" currents, which are often used to quantify the amount of activated IKs.[1]

-

Current Subtraction: The this compound-sensitive current (IKs) is obtained by subtracting the current recorded in the presence of the drug from the control current.[1]

Current-Clamp Protocol for Measuring Action Potentials

-

Mode: The amplifier is switched to current-clamp mode.

-

Stimulation: Action potentials are elicited by injecting brief (e.g., 2-4 ms) suprathreshold depolarizing current pulses through the patch pipette at various frequencies (e.g., 0.1 to 4 Hz).[1]

-

Measurement: The resulting changes in membrane potential (the action potential) are recorded. The APD is typically measured at 90% repolarization (APD90).[1]

Conclusion

This compound is an invaluable tool for cardiovascular research, providing a selective means to study the role of the IKs current in cardiac repolarization. Its ability to prolong action potential duration, particularly under conditions of enhanced sympathetic tone, highlights the potential of IKs as a therapeutic target for certain cardiac arrhythmias. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important compound. The distinct frequency-dependent profile of APD prolongation by this compound compared to IKr blockers underscores its unique properties and potential for developing novel antiarrhythmic strategies.[1][2][3]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blocking action of this compound on the slow component of delayed rectifier K(+) current in guinea-pig sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. interpriseusa.com [interpriseusa.com]

- 9. bio-techne.com [bio-techne.com]

- 10. Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of this compound-induced block of the delayed-rectifier K+ current in heart-derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Restricting excessive cardiac action potential and QT prolongation: a vital role for IKs in human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Patch clamp protocols to study ion channel activity in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. personal.utdallas.edu [personal.utdallas.edu]

- 17. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. rndsystems.com [rndsystems.com]

Foundational Research on the Cardiac Effects of Chromanol 293B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromanol 293B, a sulfonamide derivative, has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological role of the slow component of the delayed rectifier potassium current (IKs) in the heart.[1][2][3] Its high selectivity for the IKs channel, formed by the coassembly of KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins, makes it an invaluable agent for dissecting the complex mechanisms of cardiac repolarization.[4][5][6] This technical guide provides a comprehensive overview of the foundational research on the cardiac effects of this compound, with a focus on its mechanism of action, electrophysiological consequences, and the experimental methodologies used in its characterization.

Core Mechanism of Action: Selective IKs Blockade

This compound exerts its primary cardiac effect by selectively blocking the IKs current.[1][2][7] This current plays a crucial role in the repolarization phase of the cardiac action potential, particularly during sympathetic stimulation.[8] Unlike many other potassium channel blockers that target the rapid component of the delayed rectifier current (IKr), this compound's specificity for IKs allows for a more targeted investigation of this particular current's contribution to cardiac electrophysiology.[1][2] The interaction of this compound with the KCNQ1 channel is influenced by the presence of the KCNE1 subunit, which enhances the drug's blocking potency.[4][5]

The mechanism of block is considered to be state-dependent, with evidence suggesting that this compound acts as an open channel blocker.[7][9][10] This means the drug preferentially binds to and blocks the channel when it is in its open conformation. The (-)-[3R,4S] enantiomer of this compound has been identified as the more potent inhibitor of the KCNQ1/KCNE1 channel complex.[11]

Electrophysiological Effects

The selective blockade of IKs by this compound leads to a prolongation of the cardiac action potential duration (APD).[1][2] A key characteristic of this APD prolongation is its distinct frequency dependence compared to IKr blockers. While IKr blockers often exhibit reverse use-dependence (greater effect at slower heart rates), the APD-prolonging effect of this compound is largely independent of stimulation frequency in both guinea pig and human ventricular myocytes.[1][2] However, under conditions of attenuated repolarization reserve, such as in the presence of an IKr blocker and sympathetic stimulation, the role of IKs in limiting excessive APD prolongation becomes more pronounced.[12][13]

While highly selective for IKs, at higher concentrations, this compound can also inhibit other cardiac ion channels, including the transient outward potassium current (Ito) and the ultra-rapid delayed rectifier potassium current (IKur), particularly in atrial myocytes.[14][15]

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound.

Table 1: Inhibitory Potency (IC50) of this compound on Cardiac Ion Channels

| Ion Channel | Species/Cell Type | IC50 (µM) | Reference(s) |

| IKs (KCNQ1/KCNE1) | Guinea Pig Ventricular Myocytes | 1.02 | [1][2] |

| IKs (KCNQ1/KCNE1) | Canine Left Ventricular Myocytes | 1.8 | [15] |

| IKs (KCNQ1/KCNE1) | Guinea Pig Sino-atrial Node Cells | 5.3 | [7][10] |

| IK (Kv2.1-related) | Rat Embryonic Heart-derived H9c2 Cells | 8 | [9] |

| Ito | Human Ventricular Myocytes | 24 | [1][2] |

| Ito1 | Human Atrial Myocytes | 31.2 | [14] |

| IKur | Human Atrial Myocytes | 30.9 | [14] |

| Ito | Canine Left Ventricular Myocytes | 38 | [15] |

Table 2: Effects of this compound on Action Potential Duration (APD)

| Species/Cell Type | Concentration (µM) | Pacing Frequency (Hz) | APD Change | Reference(s) |

| Guinea Pig Ventricular Myocytes | Not Specified | 0.1 - 4 | Prolonged, similar fractional extent at all frequencies | [1] |

| Human Ventricular Myocytes | Not Specified | Not Specified | Prolonged, similar fractional extent at all frequencies | [1] |

| Human Ventricular Muscle | 10 | 0.2 - 3.3 | <12 ms change | [12][13] |

Experimental Protocols

The primary experimental technique used to characterize the cardiac effects of this compound is the whole-cell patch-clamp technique .[1][2][14][16][17] This electrophysiological method allows for the recording of ionic currents across the membrane of single isolated cardiac myocytes.

General Whole-Cell Patch-Clamp Protocol for Studying this compound Effects:

-

Cell Isolation:

-

Cardiac myocytes are enzymatically isolated from the desired cardiac tissue (e.g., guinea pig ventricle, human atrium).[1] The tissue is typically perfused with a collagenase-containing solution to digest the extracellular matrix and release individual cells.

-

-

Solutions:

-

External (Bath) Solution: Typically a Tyrode's solution containing (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

-

Internal (Pipette) Solution: Contains a high concentration of a potassium salt (e.g., KCl or K-aspartate) to mimic the intracellular environment, along with EGTA to chelate calcium, Mg-ATP to provide energy, and a pH buffer like HEPES.

-

-

Recording:

-

A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and brought into contact with the cell membrane.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is then ruptured by applying gentle suction, establishing a low-resistance electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a holding potential (e.g., -50 mV to inactivate sodium channels).[1][2]

-

Voltage-clamp protocols consisting of depolarizing steps are applied to elicit specific ionic currents (e.g., a long depolarizing step to +60 mV to activate IKs).[1][2]

-

-

Drug Application:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentration in the external solution.

-

The drug-containing solution is perfused over the cell, and the effects on the ionic currents are recorded.

-

-

Data Analysis:

-

The amplitude and kinetics of the recorded currents are analyzed before and after drug application to determine the extent of block and to calculate parameters such as the IC50 value.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced APD prolongation.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

Logical Relationship of this compound's Cardiac Effects

Caption: this compound's primary and secondary cardiac effects.

Conclusion

This compound stands as a cornerstone tool in cardiac electrophysiology research. Its selective inhibition of the IKs current has provided invaluable insights into the mechanisms of cardiac repolarization and the role of specific ion channels in both normal and pathological conditions. The data and methodologies outlined in this guide offer a foundational understanding for researchers and drug development professionals seeking to utilize or build upon the knowledge of this compound's cardiac effects. Further research into the nuances of its interaction with the KCNQ1/KCNE1 channel complex and its effects in different disease models will continue to be a valuable endeavor in the field of cardiology.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ancillary subunits and stimulation frequency determine the potency of this compound block of the KCNQ1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A kinetic study on the stereospecific inhibition of KCNQ1 and IKs by the this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of this compound-induced block of the delayed-rectifier K+ current in heart-derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blocking action of this compound on the slow component of delayed rectifier K(+) current in guinea-pig sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. Restricting excessive cardiac action potential and QT prolongation: a vital role for IKs in human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Patch Clamp Protocol [labome.com]

- 17. docs.axolbio.com [docs.axolbio.com]

The Binding Site of Chromanol 293B on the KCNQ1 Channel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of Chromanol 293B, a potent and selective blocker of the KCNQ1 potassium channel. Understanding the molecular interactions between this compound and KCNQ1 is crucial for the development of novel antiarrhythmic drugs targeting the slow delayed rectifier potassium current (IKs), for which KCNQ1 forms the primary pore-forming subunit.

Location of the this compound Binding Site

The binding site for this compound is located within the central cavity or inner pore vestibule of the KCNQ1 channel.[1][2][3] This strategic location allows the drug to physically occlude the ion permeation pathway, thereby inhibiting the flow of potassium ions. The binding pocket is formed by residues from the S6 transmembrane segment and the pore helix (H5) selectivity filter of the KCNQ1 protein.[1][4]

Key Interacting Residues

Mutagenesis and molecular modeling studies have identified several key amino acid residues within the KCNQ1 channel that are critical for the binding and efficacy of this compound. These residues contribute to the formation of a hydrophobic and electrostatically favorable environment for the drug molecule.

S6 Transmembrane Domain:

-

Isoleucine 337 (I337): This residue is a major determinant of this compound sensitivity.[1][4] Mutation of I337 to valine (I337V), the corresponding residue in the insensitive KCNQ2 channel, dramatically reduces the blocking effect of the drug.[1] This suggests a critical hydrophobic interaction between the drug and the isoleucine side chain.

-

Phenylalanine 340 (F340): Located deeper in the pore, F340 also plays a significant role in drug binding.[1] Similar to I337, mutating this residue to the KCNQ2 equivalent (tyrosine, F340Y) leads to a substantial decrease in sensitivity to this compound.[1] This highlights the importance of hydrophobic interactions in this region of the pore.

Pore Helix (H5) and Selectivity Filter:

-

Threonine 312 (T312): This residue, located in the selectivity filter, is another key component of the binding site.[1] The T312S mutation significantly diminishes the inhibitory effect of this compound.[1] It is proposed that the oxygen atoms of this compound engage in electrostatic interactions with a potassium ion coordinated within the selectivity filter, and T312 is crucial for stabilizing this interaction.[1][4]

The proposed mechanism of action involves the stabilization of the this compound molecule within the pore through hydrophobic interactions with I337 and F340, and electrostatic interactions with a K+ ion in the selectivity filter.[1][4]

Quantitative Data: Impact of Mutations on this compound Sensitivity

The following table summarizes the quantitative data from mutagenesis studies, illustrating the impact of specific amino acid substitutions on the half-maximal inhibitory concentration (IC50) of this compound.

| Channel | Mutation | IC50 (µM) | Fold Change vs. Wild-Type | Reference |

| KCNQ1 | Wild-Type | 65.4 ± 1.7 | - | [5] |

| KCNQ1/KCNE1 | Wild-Type | 15.1 ± 3.3 | - | [5] |

| KCNQ1 | T312S | >100 | >1.5 | [1][4] |

| KCNQ1 | I337V | >100 | >1.5 | [1][4] |

| KCNQ1 | F340Y | >100 | >1.5 | [1][4] |

| KCNQ1/KCNE1 | T312S | Not determined | - | [4] |

| KCNQ1/KCNE1 | I337V | >100 | >6.6 | [4] |

| KCNQ1/KCNE1 | F340Y | >100 | >6.6 | [4] |

Note: The co-expression of the ancillary subunit KCNE1 enhances the sensitivity of the KCNQ1 channel to this compound.[1][4][5][6]

Experimental Protocols

The identification of the this compound binding site has been facilitated by several key experimental techniques.

Site-Directed Mutagenesis and Electrophysiology

This is the primary method used to identify critical residues for drug binding.

Methodology:

-

Mutagenesis: Point mutations are introduced into the KCNQ1 cDNA using techniques like PCR-based site-directed mutagenesis to change specific amino acids hypothesized to be part of the binding site.

-

Heterologous Expression: The wild-type and mutant KCNQ1 channel cRNAs (with or without KCNE1 cRNA) are injected into Xenopus laevis oocytes or transfected into mammalian cell lines (e.g., HEK293, COS-7).[6][7][8][9]

-

Electrophysiological Recording: Two-electrode voltage-clamp (for oocytes) or whole-cell patch-clamp (for mammalian cells) techniques are used to record the potassium currents flowing through the expressed channels.[9][10][11]

-

Drug Application: this compound is applied to the cells at various concentrations.

-

Data Analysis: The inhibitory effect of the drug is quantified by measuring the reduction in current amplitude. Concentration-response curves are generated to determine the IC50 value for both wild-type and mutant channels. A significant increase in the IC50 for a mutant channel indicates that the mutated residue is important for drug binding.[1][4]

Chimeric Channel Studies

Chimeric channels, created by swapping domains between sensitive (KCNQ1) and insensitive (KCNQ2) channels, are used to narrow down the region responsible for drug sensitivity.

Methodology:

-

Chimera Construction: Chimeric cDNAs are constructed by swapping specific domains (e.g., the S5-P-S6 region) between KCNQ1 and KCNQ2.

-

Expression and Recording: The chimeric channels are expressed in a suitable system (e.g., Xenopus oocytes), and their sensitivity to this compound is assessed using electrophysiology as described above.

-

Localization: By observing which KCNQ1 domains confer sensitivity to the insensitive KCNQ2 channel (or vice versa), the general location of the binding site can be identified.[1][4]

Molecular Docking and Homology Modeling

Computational methods are employed to visualize the potential binding pose of this compound within the KCNQ1 channel pore.

Methodology:

-

Homology Modeling: A three-dimensional model of the KCNQ1 channel is built based on the known crystal or cryo-EM structures of related potassium channels (e.g., Kv1.2).

-

Molecular Docking: Computational algorithms are used to "dock" the this compound molecule into the pore of the KCNQ1 model, predicting the most energetically favorable binding orientations.

-

Analysis: The docking results are analyzed to identify potential interactions (hydrophobic, electrostatic) between the drug and specific amino acid residues, guiding further mutagenesis studies.[1][4]

Visualizations

Signaling Pathway of KCNQ1 Inhibition

Caption: Inhibition pathway of KCNQ1 by this compound.

Experimental Workflow for Binding Site Identification

Caption: Workflow for identifying the this compound binding site.

Logical Relationship of Key Residues in the Binding Pocket

Caption: Key residues and interactions in the binding pocket.

References

- 1. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ancillary subunits and stimulation frequency determine the potency of this compound block of the KCNQ1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KCNE2 confers background current characteristics to the cardiac KCNQ1 potassium channel | The EMBO Journal [link.springer.com]

- 7. A kinetic study on the stereospecific inhibition of KCNQ1 and IKs by the this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fortunejournals.com [fortunejournals.com]

- 10. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Chromanol 293B: A Targeted Modulator of Sinoatrial Node Pacemaker Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophysiological effects of Chromanol 293B on sinoatrial node (SAN) cells, the heart's primary pacemaker. This compound is a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), a critical current in cardiac repolarization and pacemaker automaticity. This document details the mechanism of action of this compound, summarizes key quantitative data from pivotal studies, outlines detailed experimental protocols for investigating its effects, and provides visual representations of the underlying signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating cardiac electrophysiology and developing novel antiarrhythmic therapies.

Introduction

The sinoatrial node (SAN) is a specialized cluster of cells in the right atrium that spontaneously generates electrical impulses, thereby setting the normal heart rhythm. The electrophysiological properties of SAN cells are governed by a complex interplay of various ion channels. One of the key currents involved in the repolarization phase of the SAN action potential is the delayed rectifier potassium current (IK), which is composed of a rapid component (IKr) and a slow component (IKs).

This compound has emerged as a valuable pharmacological tool for elucidating the specific role of IKs in cardiac pacemaking. Its high selectivity for the IKs channel, which is formed by the coassembly of KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins, allows for targeted investigation of this current's contribution to normal and pathological cardiac rhythms.[1] This guide synthesizes the current understanding of this compound's impact on SAN cell electrophysiology.

Mechanism of Action of this compound on Sinoatrial Node Cells

This compound exerts its primary effect on sinoatrial node cells by directly blocking the IKs current.[2][3] This blockade is concentration-dependent and reversible.[2][3] Studies have shown that this compound preferentially binds to the open state of the IKs channel, indicating a time-dependent block during depolarizing voltage steps.[2][3] The molecular basis for this action involves interactions with the KCNQ1 protein, with the KCNE1 subunit potentially facilitating the binding of the compound.[2]

At concentrations effective for blocking IKs, this compound has been demonstrated to be highly selective, with negligible effects on other crucial cardiac ion currents in SAN cells, including:

-

The rapid component of the delayed rectifier potassium current (IKr)[4][5][6]

-

The inward rectifier potassium current (IK1)[4]

This high degree of selectivity makes this compound an invaluable tool for isolating the physiological and pathophysiological roles of IKs in cardiac function.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from electrophysiological studies on the effects of this compound on sinoatrial node cells.

Table 1: Inhibitory Concentration (IC50) of this compound on IKs in Sinoatrial Node Cells

| Species | IC50 (µM) | Experimental Condition | Reference |

| Guinea Pig | 5.3 | Whole-cell patch-clamp, tail current analysis after 4-s depolarization to +50 mV. | [2][3] |

| Rabbit | 1.35 | Perforated patch-clamp, tail current analysis after 1-s depolarization to +40 mV. | [4][7][8] |

Table 2: Effects of this compound on Sinoatrial Node Action Potential Parameters in Rabbit

| Parameter | Condition | This compound Concentration (µM) | Effect | Reference |

| Spontaneous Cycle Length | Control | 5 | Negligible change | [4][7] |

| Maximum Diastolic Potential | 10 nM Isoprenaline | 5 | Depolarization of 2.2 ± 1% | [4][7] |

| Diastolic Depolarization Rate | 10 nM Isoprenaline | 5 | Decrease of 9.9 ± 4% | [4][7] |

| Late Action Potential Repolarization | 10 nM Isoprenaline | 5 | Slowing of 28.7 ± 10.2% | [4][7] |

| Spontaneous Cycle Length | 10 nM Isoprenaline | 5 | Prolongation of 9.8 ± 3.0% | [4][7] |

Table 3: Percentage Block of IKs by this compound in Guinea Pig Sinoatrial Node Cells

| This compound Concentration (µM) | Condition | Percentage Block of IKs | Reference |

| 50 | Control (non-stimulated) | 99.4 ± 0.45% | [2][3] |

| 50 | 1 µM Isoprenaline (β-adrenergic stimulation) | 94.0 ± 0.98% | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the impact of this compound on sinoatrial node cells.

Isolation of Sinoatrial Node Cells

A standard enzymatic dissociation protocol is used to isolate single sinoatrial node cells from guinea pig or rabbit hearts.

-

Animal Euthanasia and Heart Excision: The animal is euthanized according to approved institutional guidelines. The heart is rapidly excised and placed in a chilled, oxygenated Tyrode's solution.

-

Dissection of the Sinoatrial Node Region: The right atrium is opened, and the sinoatrial node region, located near the crista terminalis, is carefully dissected.

-

Enzymatic Digestion: The tissue is subjected to a series of enzymatic digestions, typically using a combination of collagenase and protease in a low-calcium solution. The specific enzyme concentrations and incubation times are optimized for the species and laboratory.

-

Cell Dispersion and Storage: After digestion, the tissue is gently agitated to release single cells. The resulting cell suspension is filtered and stored in a high-potassium storage solution at 4°C until use.

Electrophysiological Recording: Patch-Clamp Technique

The whole-cell or perforated patch-clamp technique is employed to record ionic currents and action potentials from isolated sinoatrial node cells.[9][10][11][12]

4.2.1. Solutions

-

External (Bath) Solution (Tyrode's Solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 0.33 NaH2PO4, 10 Glucose, and 5 HEPES; pH adjusted to 7.4 with NaOH. To isolate IKs, other currents are often blocked pharmacologically (e.g., using nifedipine for ICa,L and E-4031 for IKr).[4]

-

Internal (Pipette) Solution (for whole-cell): (in mM) 110 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA, and 0.1 GTP; pH adjusted to 7.2 with KOH.

-

Internal (Pipette) Solution (for perforated patch): The same as the whole-cell solution, but with the addition of a pore-forming agent like Amphotericin B (typically 240 µg/mL) to the tip-filling solution to maintain the integrity of the intracellular signaling environment.[4]

4.2.2. Recording Procedure

-

Cell Plating: Isolated SAN cells are placed in a recording chamber on the stage of an inverted microscope and superfused with the external solution at a constant temperature (typically 35-37°C).

-

Pipette Fabrication and Filling: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Gigaohm Seal Formation: The micropipette is brought into close proximity to a single SAN cell, and gentle suction is applied to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell or Perforated Patch Configuration:

-

Whole-cell: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Perforated patch: After forming a gigaohm seal, the pore-forming agent in the pipette solution gradually perforates the membrane patch, allowing for electrical access while preserving larger intracellular molecules.

-

-

Data Acquisition: Ionic currents are recorded in voltage-clamp mode, and action potentials are recorded in current-clamp mode using a patch-clamp amplifier and data acquisition software.

4.2.3. Voltage-Clamp Protocol to Elicit IKs

To measure IKs, cells are typically held at a holding potential of -40 mV or -50 mV.[2][3][4] Depolarizing voltage steps of varying durations (e.g., 1 to 4 seconds) and to various test potentials (e.g., up to +50 mV or +70 mV) are applied to activate the IKs channels.[2][3] The IKs is often measured as the tail current upon repolarization to the holding potential.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on sinoatrial node cells.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for patch-clamp analysis of this compound effects.

Conclusion

This compound is a highly selective and potent blocker of the IKs current in sinoatrial node cells. Its use in electrophysiological studies has been instrumental in defining the role of IKs in cardiac pacemaking, particularly under conditions of β-adrenergic stimulation. This technical guide provides a consolidated resource for researchers and drug developers, summarizing the key actions, quantitative data, and experimental approaches related to the study of this compound's impact on the heart's natural pacemaker. The continued use of this and similar targeted pharmacological agents will be crucial in advancing our understanding of cardiac electrophysiology and in the development of safer and more effective antiarrhythmic drugs.

References

- 1. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blocking action of this compound on the slow component of delayed rectifier K(+) current in guinea-pig sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]